Cas no 922827-06-3 (4,6-difluoro-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)

4,6-difluoro-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Methanone, [4-(4,6-difluoro-2-benzothiazolyl)-1-piperazinyl](2-phenoxyphenyl)-
- 4,6-difluoro-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole
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- Inchi: 1S/C24H19F2N3O2S/c25-16-14-19(26)22-21(15-16)32-24(27-22)29-12-10-28(11-13-29)23(30)18-8-4-5-9-20(18)31-17-6-2-1-3-7-17/h1-9,14-15H,10-13H2
- InChI Key: YTNLIMOYRCGGFN-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=C(F)C=C(F)C=C3S2)CC1)(C1=CC=CC=C1OC1=CC=CC=C1)=O
4,6-difluoro-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-2176-20μmol |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-100mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-50mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-20mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-3mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-25mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-4mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-10mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-5mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2609-2176-1mg |
4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
922827-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
4,6-difluoro-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole Related Literature
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on 4,6-difluoro-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole
4,6-Difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 922827-06-3): A Comprehensive Overview
4,6-Difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 922827-06-3) is a fluorinated benzothiazole derivative with a unique piperazine-linked phenoxybenzoyl moiety. This compound has garnered significant attention in pharmaceutical and materials science research due to its structural complexity and potential applications. The presence of difluoro substitution at the 4,6-positions and the piperazine-benzothiazole core makes it particularly interesting for drug discovery and organic electronics.
The molecular structure of 4,6-difluoro-2-(4-(2-phenoxybenzoyl)piperazin-1-yl)benzothiazole combines several pharmacophoric elements that are valuable in medicinal chemistry. The benzothiazole scaffold is known for its diverse biological activities, while the piperazine ring enhances solubility and bioavailability. Recent studies suggest potential applications in targeting protein-protein interactions, a hot topic in current drug development. Researchers are particularly interested in how the difluoro-benzothiazole-piperazine hybrid might interact with biological targets related to neurological disorders and inflammation.
In materials science, CAS 922827-06-3 shows promise due to its conjugated system and fluorine atoms. The compound's electronic properties make it a candidate for organic semiconductors and light-emitting materials. With the growing demand for flexible electronics and OLED technologies, fluorinated benzothiazole derivatives like this are being extensively studied for their charge transport characteristics and thermal stability. The phenoxybenzoyl-piperazine modification may offer unique advantages in tuning these properties.
Synthetic approaches to 4,6-difluoro-1,3-benzothiazole with piperazine substitution typically involve multi-step procedures starting from commercially available fluorinated precursors. The key steps often include nucleophilic aromatic substitution to introduce the piperazine moiety, followed by coupling reactions to attach the phenoxybenzoyl group. Recent advancements in green chemistry have led to more efficient synthetic routes with improved yields, addressing one of the common challenges in scaling up production of such complex molecules.
The physicochemical properties of 4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]benzothiazole contribute to its research utility. With moderate lipophilicity (predicted logP ~3.5) and molecular weight (~451.5 g/mol), it falls within the desirable range for drug-like molecules. The fluorine atoms not only influence electronic properties but also enhance metabolic stability—a crucial factor in pharmaceutical development. These characteristics make it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry programs.
Current research trends involving CAS 922827-06-3 focus on its potential as a kinase inhibitor scaffold. Several studies suggest that similar benzothiazole-piperazine hybrids show activity against various kinases implicated in cancer and inflammatory diseases. The difluoro substitution pattern at the 4,6-positions may provide optimal spatial arrangement for target binding, while the phenoxybenzoyl group could contribute to additional hydrophobic interactions. These features align with the pharmaceutical industry's growing interest in targeted therapies with improved selectivity profiles.
Analytical characterization of 4,6-difluoro-2-(4-(2-phenoxybenzoyl)piperazin-1-yl)-1,3-benzothiazole typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The compound's purity is crucial for research applications, especially in biological testing. Recent publications have described validated HPLC methods for quality control, with particular attention to potential impurities that may form during synthesis. These analytical protocols are essential for ensuring reproducible results in both academic and industrial settings.
The commercial availability of 922827-06-3 has increased in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in milligram to gram quantities, with custom synthesis options available for larger-scale requirements. Pricing varies depending on purity and quantity, reflecting the compound's synthetic complexity. Researchers should verify certificates of analysis when sourcing this material, as subtle structural variations can significantly impact experimental outcomes.
Future directions for 4,6-difluoro-1,3-benzothiazole piperazine derivatives may include exploration in photopharmacology—an emerging field combining photochemistry and drug design. The compound's fluorinated aromatic system could potentially be modified with photoremovable protecting groups, enabling light-controlled biological activity. Additionally, its application in covalent inhibitor design represents another promising avenue, leveraging the reactivity of the benzothiazole core for targeted covalent modification of biological macromolecules.
Safety considerations for handling 4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]benzothiazole follow standard laboratory protocols for organic compounds. While comprehensive toxicological data may be limited due to its research-stage status, appropriate personal protective equipment (PPE) including gloves and eye protection is recommended. Researchers should consult material safety data sheets (MSDS) from suppliers and conduct risk assessments before experimental work. Proper storage conditions typically involve protection from light and moisture at controlled temperatures.
Intellectual property landscapes surrounding CAS 922827-06-3 show increasing patent activity, particularly in pharmaceutical applications. Several patent families claim benzothiazole-piperazine hybrids for various therapeutic indications, reflecting the commercial potential of this chemical class. Researchers should conduct thorough freedom-to-operate analyses before developing proprietary formulations or methods involving this compound, especially for commercial purposes.
Environmental fate studies of difluorobenzothiazole piperazine derivatives are becoming more important as regulatory requirements evolve. While specific data on this compound may be limited, related structures suggest moderate persistence in aquatic systems. The scientific community is increasingly focusing on green chemistry approaches to minimize environmental impact during synthesis and disposal of such specialized chemicals.
Collaborative opportunities exist for researchers working with 4,6-difluoro-2-(4-(2-phenoxybenzoyl)piperazin-1-yl)-1,3-benzothiazole. Academic-industrial partnerships are particularly valuable for advancing the understanding of its biological activities and material properties. Open innovation models may accelerate progress in this area, especially for target identification and mechanism-of-action studies. Several research consortia have expressed interest in fluorinated heterocycles, creating potential avenues for multidisciplinary collaboration.
In conclusion, 4,6-difluoro-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 922827-06-3) represents a versatile scaffold with significant potential across multiple scientific disciplines. Its unique combination of fluorinated benzothiazole core and piperazine-linked phenoxybenzoyl group offers numerous opportunities for structural modification and application development. As research continues to uncover new properties and applications, this compound is likely to remain an important tool in both pharmaceutical innovation and advanced materials science.
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